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molecular formula C14H10O4S2 B8411168 Benzo[1,5-b']dithiophene-4,8-dione, 2-[1-(acetyloxy)ethyl]-

Benzo[1,5-b']dithiophene-4,8-dione, 2-[1-(acetyloxy)ethyl]-

Cat. No. B8411168
M. Wt: 306.4 g/mol
InChI Key: NGBBUFDTQZQCTF-UHFFFAOYSA-N
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Patent
US06174913B1

Procedure details

Acetyl chloride (1.1 g, 13.6 mmol) was added to a solution of 10 (2.0 g, 7.4 mmol) in 1,2-dichloroethane (100 mL) and the mixture was refluxed for 4 h. After this time, the solution was poured into ice water. The organic layer was separated, washed with saturated NaHCO3 and water, dried, and evaporated. The residue was subjected to column chromatography (silica gel, C6H6) to give 11 as a yellow solid (mp 174-176° C.) in a 74% yield: IR (KBr) 1645, 1655, 1724 (C═O) cm−1; 1H NMR (CDCl3) δ 1.68 (d, J=6.6 Hz, 3H, CHCH3), 2.13 (s, 3H, COCH3), 6.10-6.17 (q, J=6.6 Hz, 1H, CH), 7.53 (s, 1H, H-3), 7.63 (d, J=5.1 Hz, 1H, H-7), 7.68 (d, J=5.1 Hz, 1H, H-6); 13C NMR (CDC3): δ 21.0 (C-2-COCH3), 22.0 (C-2-CHCH3), 67.4 (C-2-CH), 123.4 (C-3), 126.6 (C-7), 133.6 (C-6), 154.0 (C-2), 169.8 (C-2-C═O), 174.4×2 (C-4, C-8); MS m/z 306 (M+); Anal. (C14H10O4S2) C, H.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[OH:5][CH:6]([C:8]1[S:12][C:11]2[C:13](=[O:21])[C:14]3[CH:18]=[CH:17][S:16][C:15]=3[C:19](=[O:20])[C:10]=2[CH:9]=1)[CH3:7]>ClCCCl>[C:1]([O:5][CH:6]([C:8]1[S:12][C:11]2[C:13](=[O:21])[C:14]3[CH:18]=[CH:17][S:16][C:15]=3[C:19](=[O:20])[C:10]=2[CH:9]=1)[CH3:7])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
2 g
Type
reactant
Smiles
OC(C)C1=CC2=C(S1)C(C1=C(SC=C1)C2=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated NaHCO3 and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C)C1=CC2=C(S1)C(C1=C(SC=C1)C2=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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